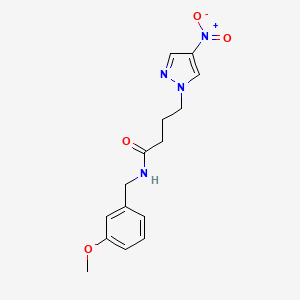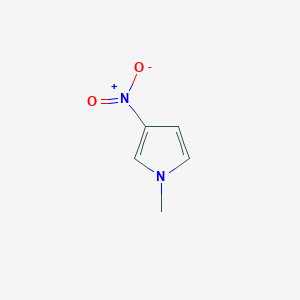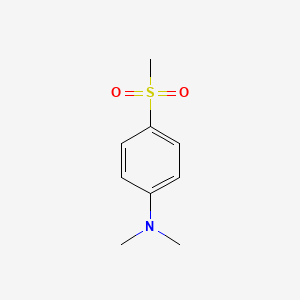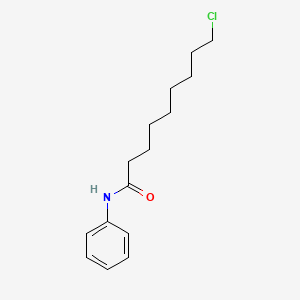![molecular formula C20H42O4S3 B4326586 1,1'-[thiobis(ethane-2,1-diylsulfonyl)]dioctane](/img/structure/B4326586.png)
1,1'-[thiobis(ethane-2,1-diylsulfonyl)]dioctane
Übersicht
Beschreibung
1,1'-[Thiobis(ethane-2,1-diylsulfonyl)]dioctane, commonly known as TBS, is a chemical compound with the molecular formula C20H42O4S2. It is a versatile reagent that has found a wide range of applications in scientific research, particularly in the field of biochemistry and medicinal chemistry. In
Wirkmechanismus
The mechanism of action of TBS is based on its ability to form covalent bonds with thiol groups in proteins and other biomolecules. This leads to the formation of cross-linked structures, which can alter the properties and functions of these molecules. TBS can also modify the structure and properties of lipids, which can affect the structure and function of biological membranes.
Biochemical and Physiological Effects:
TBS has been shown to have a wide range of biochemical and physiological effects. It can modify the structure and properties of proteins, lipids, and other biomolecules, which can affect their functions. TBS has also been shown to have anti-inflammatory and antitumor activities, which may be related to its ability to modify the structure and properties of biomolecules.
Vorteile Und Einschränkungen Für Laborexperimente
TBS has several advantages as a reagent for scientific research. It is easy to synthesize, stable, and can be used in a wide range of experimental conditions. However, TBS also has some limitations. It can be toxic to cells at high concentrations, and its reactivity with thiol groups can be affected by the presence of other reactive groups in biomolecules.
Zukünftige Richtungen
There are several future directions for the use of TBS in scientific research. One area of interest is the development of new cross-linking methods that can be used to study protein-protein interactions in live cells. Another area of interest is the use of TBS in the synthesis of new bioactive compounds with potential therapeutic applications. Finally, the development of new methods for the selective modification of biomolecules with TBS could lead to new insights into the structure and function of biological systems.
Conclusion:
In conclusion, TBS is a versatile reagent that has found a wide range of applications in scientific research. Its ability to modify the structure and properties of biomolecules has led to its use in the study of protein-protein interactions, lipid structure and function, and the synthesis of bioactive compounds. While TBS has several advantages as a reagent, it also has some limitations that need to be taken into account. Overall, TBS is a valuable tool for scientific research, and its use is likely to continue to grow in the future.
Wissenschaftliche Forschungsanwendungen
TBS has found a wide range of applications in scientific research. It is commonly used as a cross-linking reagent in the study of protein-protein interactions. TBS can also be used to modify the structure and properties of lipids, which are important components of biological membranes. In addition, TBS has been used in the synthesis of various bioactive compounds, such as antitumor agents and anti-inflammatory agents.
Eigenschaften
IUPAC Name |
1-[2-(2-octylsulfonylethylsulfanyl)ethylsulfonyl]octane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O4S3/c1-3-5-7-9-11-13-17-26(21,22)19-15-25-16-20-27(23,24)18-14-12-10-8-6-4-2/h3-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNXODVBDZUPGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCS(=O)(=O)CCSCCS(=O)(=O)CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[chloro(difluoro)methoxy]phenyl}-1-[(4-chlorophenyl)thio]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4326506.png)
![1-[(4-chlorophenyl)thio]-N-ethyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4326510.png)





![1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}butane](/img/structure/B4326565.png)
![1,1'-[oxybis(ethane-2,1-diylsulfonyl)]dibutane](/img/structure/B4326573.png)
![1,1'-[sulfinylbis(ethane-2,1-diylsulfonyl)]dibutane](/img/structure/B4326579.png)
![methyl 6-[5-(5-methoxy-5-oxopentyl)-2-thienyl]hexanoate](/img/structure/B4326603.png)
![methyl [5-(11-bromoundecanoyl)-2-thienyl]acetate](/img/structure/B4326611.png)

![1-[(2-chloroethyl)sulfinyl]decane](/img/structure/B4326623.png)